1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

This 1,4,5-trisubstituted triazole-4-carboxylic acid uniquely combines N1-(2-fluorobenzyl) with C5-(pyridin-4-yl)—precisely the pharmacophore features identified for KAT2A inhibition (Pacifico et al. 2022). Unlike generic triazole acids, its ortho-fluorine, pyridinyl nitrogen, and free carboxylate enable critical hydrogen-bonding and conformational constraint. With XLogP 1.8, 6 HBA sites, and Rule-of-Three compliance, it is an ideal fragment for epigenetic probe libraries, 19F NMR binding assays, and Matched Molecular Pair analysis against chloro-fluoro or pyridinyl-lacking analogs. Procure to expand SAR at the unexplored ortho-fluorobenzyl vector, synthesize amide libraries via the C4 carboxylate, or evaluate cellular permeability in KAT2A-targeting campaigns.

Molecular Formula C15H11FN4O2
Molecular Weight 298.27
CAS No. 1329922-38-4
Cat. No. B3098106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
CAS1329922-38-4
Molecular FormulaC15H11FN4O2
Molecular Weight298.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F
InChIInChI=1S/C15H11FN4O2/c16-12-4-2-1-3-11(12)9-20-14(10-5-7-17-8-6-10)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22)
InChIKeySGKUZANXXNDTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329922-38-4): Structural Identity and Class Designation for Procurement


1-(2-Fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329922-38-4, molecular formula C15H11FN4O2, molecular weight 298.27 g/mol) is a fully substituted 1,2,3-triazole-4-carboxylic acid bearing an N1-(2-fluorobenzyl) group and a C5-(pyridin-4-yl) substituent. Its computed XLogP3-AA is 1.8, with one hydrogen bond donor and six hydrogen bond acceptors [1]. The compound belongs to the pyridyl-triazole carboxylate class, which has been identified by Pacifico et al. (2022) as a prototype scaffold for KAT2A (lysine acetyltransferase 2A) inhibition via virtual screening, binding, and in vitro inhibition assays [2]. However, the specific compound with an N1-(2-fluorobenzyl) substitution was not tested in that study, and therefore its biological activity must be considered unvalidated until directly assayed.

Why 1-(2-Fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by a Generic In-Class Triazole Carboxylic Acid


Generic substitution among triazole-4-carboxylic acids fails because three structural features converge in this single compound and are absent in simpler, more readily available analogs: (i) the ortho-fluorobenzyl N1-substituent, which introduces a distinct steric and electronic environment compared to para-fluorobenzyl or non-fluorinated benzyl analogs [1]; (ii) the pyridin-4-yl group at C5, which provides a hydrogen-bond-accepting nitrogen at the para position of the pyridine ring—a feature shown by Pacifico et al. (2022) to be critical for KAT2A binding when combined with a C4 carboxylate [2]; and (iii) the 1,4,5-trisubstitution pattern on the triazole ring, which yields a molecular weight (298.27 g/mol) and lipophilicity (XLogP3-AA = 1.8) that are distinct from both simpler mono-substituted triazole acids (MW ≈ 221 g/mol, XLogP3-AA ≈ 1.2) and the heavier chloro-fluoro analog (MW 332.71 g/mol, XLogP3-AA = 2.5) [3]. In the KAT2A inhibitor class, the presence of a hydrogen-bond acceptor at the pyridine 4-position and a carboxylate at C4 were identified as essential pharmacophoric features; analogs lacking either group showed reduced virtual screening scores [2]. Consequently, substituting this compound with a generic triazole-4-carboxylic acid risks losing the specific substitution pattern that defines its potential as a screening hit or synthetic intermediate.

Quantitative Comparative Evidence for 1-(2-Fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329922-38-4) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: Ortho-Fluorobenzyl-Pyridin-4-yl Target vs. Chloro-Fluoro Analog

The target compound exhibits a computed XLogP3-AA of 1.8, which is 0.7 log units lower than the 1-(2-chloro-4-fluorobenzyl) analog (XLogP3-AA = 2.5), despite both sharing the pyridin-4-yl and triazole-4-carboxylic acid core [1][2]. This difference is attributable to the replacement of a chlorine atom at the 2-position of the benzyl ring (in the analog) with a hydrogen atom (in the target), reducing both molecular weight (298.27 vs. 332.71 g/mol) and lipophilicity. The lower logP of the target compound places it closer to the optimal range for CNS drug-likeness (typically logP 1–3), whereas the chloro-fluoro analog exceeds commonly preferred thresholds for oral bioavailability.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: Target Compound vs. Pyridinyl-Lacking Analog

The target compound possesses six hydrogen bond acceptor (HBA) sites due to the presence of the pyridin-4-yl nitrogen, the triazole ring nitrogens, and the carboxylic acid oxygens. In contrast, the simpler analog 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 889939-73-5), which lacks the pyridin-4-yl substituent at C5, has only five HBA sites [1][2]. The additional HBA on the target compound is contributed by the pyridine nitrogen, which is positioned para to the triazole attachment point, creating a distinctive spatial arrangement of hydrogen-bonding functionality that the KAT2A inhibitor study identified as critical for target engagement [3].

Hydrogen bonding Molecular recognition Ligand efficiency

Pyridinyl Regioisomerism: 4-Pyridinyl vs. 2-Pyridinyl Substitution at C5

The target compound carries a pyridin-4-yl group at C5, positioning the pyridine nitrogen para to the triazole ring. The regioisomeric analog, 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338689-81-8), places the pyridine nitrogen ortho to the triazole attachment point . This regioisomeric difference alters the spatial orientation of the key hydrogen-bond-accepting nitrogen. In the KAT2A study, the virtual screening and binding data identified pyridin-4-yl-containing triazoles as the prototype inhibitor scaffold, with the para-nitrogen orientation contributing to optimal docking scores [1]. While both regioisomers share identical molecular formula (C15H11FN4O2) and molecular weight (298.27 g/mol), their distinct nitrogen vector geometries are predicted to produce different target-binding profiles, making them non-interchangeable in screening campaigns.

Regioisomerism Molecular geometry Target engagement

Ortho-Fluorobenzyl vs. Para-Fluorobenzyl Positional Isomerism: Impact on Conformational Flexibility and Binding

The target compound features a fluorine atom at the ortho position of the benzyl ring (2-fluorobenzyl), which introduces steric hindrance near the triazole N1 attachment point and restricts rotational freedom of the benzyl group. The para-fluorobenzyl analog, 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 889939-73-5), lacks this steric constraint but also lacks the C5-pyridinyl substituent entirely, making it a structurally simpler compound with fundamentally different molecular recognition properties [1]. The ortho-fluorine positioning in the target compound creates a unique conformational landscape: the fluorine atom can engage in orthogonal multipolar interactions (C-F···C=O, C-F···H-N) that are geometrically inaccessible to para-substituted analogs. This positional effect is well-documented in medicinal chemistry literature for modulating target selectivity, though no direct comparative data exist for this specific compound pair.

Positional isomerism Fluorine positioning Conformational analysis

KAT2A Inhibitor Class Prototype: Pyridyl-Triazole Carboxylate Scaffold Validation

In a 2022 study by Pacifico et al., pyridyl-triazole carboxylates were identified as a new prototype class of KAT2A inhibitors through a cascade of virtual screening, fluorescence-based binding assays, and in vitro inhibition testing in U937 AML cells [1]. In this study, N-pyridinium-4-carboxylic-5-alkyl triazole compounds achieved the highest virtual screening specificity scores toward KAT2A, with compound 16 (a pyridyl-triazole carboxylate) reaching a docking score of 80.13 against KAT2A—higher than any other binder in the panel [1]. Fluorescence inhibition assays demonstrated that pyridyl-triazole carboxylates 27a and 27b displayed good inhibitory activity at concentrations as low as 5 µM [1]. In cellular assays, triazole 26c showed a 40% reduction in H3K9/14ac acetylation at 200 µM in U937 cells [1]. Critically, the target compound (CAS 1329922-38-4) was NOT among the specific compounds tested in this study. However, it shares the core pharmacophoric features—pyridin-4-yl at C5, carboxylic acid at C4, and a 1,2,3-triazole ring—that defined the inhibitor prototype. Its N1-(2-fluorobenzyl) substituent represents an unexplored variation of the N1-substituent that may confer altered potency, selectivity, or physicochemical properties relative to the reported compounds.

KAT2A inhibition Epigenetics Acetyltransferase Virtual screening

Derivatization Potential: Carboxylic Acid as a Synthetic Handle for Amide and Ester Library Generation

The C4 carboxylic acid functional group on the target compound serves as a versatile synthetic handle for amide and ester formation, enabling the rapid generation of derivative libraries. Evidence for this utility comes from the existence of commercially cataloged downstream derivatives, including 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline (CAS 1788531-91-8) and 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine, which are built directly from the target carboxylic acid via amide coupling [1]. In the KAT2A study, the C4 carboxylate was demonstrated to be essential for binding: the ethyl ester analog (compound 18) showed markedly reduced binding scores compared to the free acid (compound 16), confirming the functional importance of the carboxylic acid moiety [2]. Analogs lacking the C4 carboxylic acid entirely (e.g., 1-(4-fluorobenzyl)-1H-1,2,3-triazole, which has no carboxylate) cannot undergo the same derivatization chemistry and are excluded from this SAR exploration pathway.

Derivatization Amide coupling Click chemistry Medicinal chemistry

Best-Fit Research and Procurement Scenarios for 1-(2-Fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1329922-38-4)


KAT2A-Focused Epigenetic Drug Discovery: Scaffold Expansion of Pyridyl-Triazole Carboxylate Inhibitors

The target compound is structurally mapped to the pyridyl-triazole carboxylate KAT2A inhibitor prototype identified by Pacifico et al. (2022), where compounds in this class showed inhibitory activity at 5–15 µM in fluorescence assays and reduced H3K9/14ac acetylation by up to 40% in U937 AML cells at 200 µM [1]. The target compound's N1-(2-fluorobenzyl) substituent represents an unexplored vector for SAR expansion. Procurement is indicated for research groups seeking to: (a) evaluate whether ortho-fluorobenzyl substitution enhances or diminishes KAT2A inhibitory potency relative to the reported N-pyridinium analogs; (b) profile selectivity against other KAT family members (KAT2B, KAT3A, KAT3B); or (c) assess cellular permeability and nuclear target engagement conferred by the computed XLogP3-AA of 1.8 and 6 HBA sites [2].

Fragment-Based and Structure-Guided Library Design Using Ortho-Fluorobenzyl-Pyridinyl-Triazole Scaffolds

With 6 hydrogen bond acceptor sites, 1 hydrogen bond donor, and a computed XLogP3-AA of 1.8, the target compound occupies a favorable physicochemical space for fragment-based drug discovery (Rule of Three compliant: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its ortho-fluorobenzyl group introduces conformational constraint and potential for orthogonal multipolar C-F interactions, while the pyridin-4-yl nitrogen provides a geometrically defined hydrogen-bond acceptor distinct from the 2-pyridinyl regioisomer [2]. Procurement is recommended for: (a) incorporation into fragment libraries targeting epigenetic readers, writers, and erasers; (b) structure-guided optimization using X-ray crystallography or cryo-EM where the fluorine atom serves as an electron density marker; and (c) 19F NMR-based binding assays leveraging the single fluorine atom as a spectroscopic probe.

Synthetic Intermediate for Amide- and Ester-Based Derivative Libraries

The C4 carboxylic acid provides a direct synthetic entry point to amide and ester derivatives via standard coupling chemistry (HATU/DIPEA, EDC/HOBt, or acid chloride formation). Commercially cataloged downstream amides—including the indoline amide (CAS 1788531-91-8) and the methylsulfonylpiperazine amide—confirm the synthetic tractability of this handle [1][2]. In the KAT2A study, conversion of the carboxylic acid to the ethyl ester (compound 16 → compound 18) resulted in a significant loss of binding affinity, underscoring the importance of retaining the free acid for target engagement while using ester prodrug strategies for cellular studies . Procurement supports: (a) parallel synthesis of 24–96 member amide libraries for SAR exploration; (b) preparation of ester prodrugs for cellular permeability optimization; and (c) synthesis of biotinylated or fluorophore-conjugated probes for target engagement and pull-down assays.

Physicochemical Comparator in Matched Molecular Pair Analyses

The target compound serves as an ideal matched molecular pair (MMP) partner against the chloro-fluoro analog (CAS 1338667-52-9; ΔXLogP3-AA = -0.7, ΔMW = -34.44 g/mol) and the pyridinyl-lacking analog (CAS 889939-73-5; ΔXLogP3-AA = +0.6, ΔHBA = +1) for quantifying the impact of specific structural modifications on physicochemical and ADME properties [1][2]. This MMP analysis is valuable for: (a) building predictive QSAR models for triazole-containing compound series; (b) calibrating in silico ADME predictions (e.g., Caco-2 permeability, plasma protein binding) against experimental data from structurally related compounds; and (c) establishing property-based design guidelines for optimizing solubility, permeability, and metabolic stability within the pyridyl-triazole carboxylate chemotype.

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